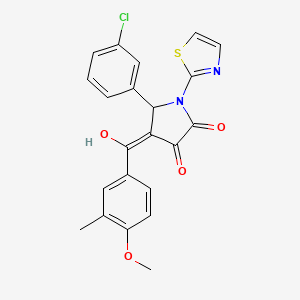

5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O4S/c1-12-10-14(6-7-16(12)29-2)19(26)17-18(13-4-3-5-15(23)11-13)25(21(28)20(17)27)22-24-8-9-30-22/h3-11,18,26H,1-2H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODROGNURHHGIF-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)/O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure includes a thiazole moiety and a pyrrole ring, which are known to contribute to various biological activities. The presence of the chlorophenyl and methoxy groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, analogs containing thiazole and pyrrole rings have shown notable cytotoxic effects against various cancer cell lines. The compound under discussion has been evaluated for its ability to inhibit cell proliferation in human cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 15.2 | Induces apoptosis |

| Compound B | MCF-7 (Breast) | 10.5 | Inhibits tubulin polymerization |

| 5-(3-chlorophenyl)-3-hydroxy... | HeLa (Cervical) | TBD | TBD |

Neuroprotective Effects

The neuroprotective potential of thiazole derivatives has been well-documented. Compounds with similar structures have demonstrated anticonvulsant activity, suggesting that 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one may also exhibit such effects.

Case Study: Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of thiazole derivatives, it was found that certain modifications significantly enhanced protective indexes against seizures. The compound’s structure, particularly the thiazole ring's substitution patterns, plays a crucial role in its efficacy.

Table 2: Anticonvulsant Activity Data

| Compound Name | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Compound C | PTZ Seizure Test | 18.4 | 170.2 | 9.2 |

| Compound D | MES Test | TBD | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl and thiazole rings significantly affect biological activity. Electron-withdrawing groups such as chlorine enhance potency, while methoxy substitutions contribute to improved solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties

Key Observations :

- Thiazole vs. Other Heterocycles : The thiazol-2-yl group in the target compound contrasts with thiadiazole () or isoxazole () substituents. Thiazole’s sulfur atom may enhance π-stacking interactions compared to oxygen-containing heterocycles .

- Crystal Packing : Isostructural analogs () show that halogen substituents (Cl vs. F) minimally affect molecular conformation but influence crystal packing due to size and polarity differences .

Spectroscopic and Computational Insights

- NMR/IR Data : The thiazol-2-yl group in the target compound would exhibit distinct 1H NMR signals (e.g., deshielded protons at δ 7.5–8.5 ppm) compared to thiadiazole () or hydroxypropyl () substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.